molecular formula C19H21F3N4O2 B5432065 N-(1-methyl-1H-pyrazol-4-yl)-2-{3-[4-(trifluoromethyl)benzoyl]piperidin-1-yl}acetamide

N-(1-methyl-1H-pyrazol-4-yl)-2-{3-[4-(trifluoromethyl)benzoyl]piperidin-1-yl}acetamide

Cat. No. B5432065
M. Wt: 394.4 g/mol
InChI Key: MYEXDBSMIYDYFL-UHFFFAOYSA-N
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Description

“N-(1-methyl-1H-pyrazol-4-yl)-2-{3-[4-(trifluoromethyl)benzoyl]piperidin-1-yl}acetamide” is a complex organic compound. It contains a pyrazole ring, which is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The compound also includes a trifluoromethyl group and a benzoyl group attached to a piperidine ring.


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. It includes a pyrazole ring, a piperidine ring, a trifluoromethyl group, and a benzoyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the trifluoromethyl group could make the compound more lipophilic, while the presence of the amide group could allow for hydrogen bonding .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would depend on the specific biological or chemical system in which the compound is used .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. This could involve experimental studies as well as computational modeling .

properties

IUPAC Name

N-(1-methylpyrazol-4-yl)-2-[3-[4-(trifluoromethyl)benzoyl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O2/c1-25-11-16(9-23-25)24-17(27)12-26-8-2-3-14(10-26)18(28)13-4-6-15(7-5-13)19(20,21)22/h4-7,9,11,14H,2-3,8,10,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEXDBSMIYDYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)CN2CCCC(C2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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